

Spectroscopic Profile of 4-Amino-2,6-dinitrotoluene: A Technical Guide

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Compound of Interest

Compound Name: 4-Amino-2,6-dinitrotoluene

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This technical guide provides a comprehensive overview of the key spectroscopic data for **4-Amino-2,6-dinitrotoluene** (4-A-2,6-DNT), a significant compound in environmental and toxicological research. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a valuable resource for its identification and characterization.

Spectroscopic Data Summary

The empirical formula for **4-Amino-2,6-dinitrotoluene** is $C_7H_7N_3O_4$, with a molecular weight of 197.15 g/mol.^[1] This section summarizes the available spectroscopic data in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. While complete experimental NMR data for **4-Amino-2,6-dinitrotoluene** is not widely available in the public domain, the following information has been compiled from existing resources.

¹H NMR (Proton NMR)

A proton NMR spectrum of **4-Amino-2,6-dinitrotoluene** has been recorded at 400 MHz.^[1] The expected proton signals are for the aromatic protons and the methyl and amino group protons.

¹³C NMR (Carbon-13 NMR)

Detailed experimental ¹³C NMR data for **4-Amino-2,6-dinitrotoluene** is not readily available. However, analysis of the structurally related compound 2,4,6-trinitrotoluene (TNT) in DMSO-d₆ shows characteristic chemical shifts for the aromatic and methyl carbons.[2] For TNT, the assignments are: C₁ = 132.9 ppm; C_{2,6} = 150.8 ppm; C₄ = 145.6 ppm; C_{3,5} = 122.5 ppm; and the methyl group at 15.0 ppm.[2] These values can serve as a reference for estimating the chemical shifts in **4-Amino-2,6-dinitrotoluene**, where the substitution of a nitro group with an amino group would cause significant upfield shifts for the adjacent carbons.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of **4-Amino-2,6-dinitrotoluene** is expected to show characteristic absorption bands for its amino, nitro, and aromatic functionalities.

Functional Group	**Expected Absorption Range (cm ⁻¹) **
N-H Stretch (Amino)	3300 - 3500
C-H Stretch (Aromatic)	3000 - 3100
C-H Stretch (Aliphatic - CH ₃)	2850 - 3000
N-O Stretch (Nitro - Asymmetric)	1500 - 1570
N-O Stretch (Nitro - Symmetric)	1300 - 1370
C=C Stretch (Aromatic)	1400 - 1600
C-N Stretch	1250 - 1350

Mass Spectrometry (MS)

Mass spectrometry of **4-Amino-2,6-dinitrotoluene** reveals a clear molecular ion and characteristic fragmentation pattern.

Table 1: Mass Spectrometry Data for **4-Amino-2,6-dinitrotoluene**

m/z	Relative Intensity	Assignment
197	Major	Molecular Ion $[M]^+$
180	High	$[M-OH]^+$
104	High	Fragment Ion
78	Moderate	Fragment Ion

The mass spectrum shows the molecular ion at m/z 197. A characteristic fragmentation pattern for aromatic nitro compounds is the loss of a hydroxyl radical (OH, mass 17), resulting in an intense peak at m/z 180.[3] Subsequent losses of the two nitro groups as NO₂ (mass 46) or HNO₂ (mass 47) are also observed.[3]

Experimental Protocols

This section outlines the general methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

Sample Preparation:

- Weigh approximately 10-20 mg of **4-Amino-2,6-dinitrotoluene** for ¹H NMR or 50-100 mg for ¹³C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.
- Cap the tube and ensure the solution is homogeneous.

Data Acquisition:

- Instrument: A 400 MHz or higher field NMR spectrometer.
- Solvent: DMSO-d₆.

- Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- Temperature: Standard probe temperature (e.g., 298 K).
- ^1H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR: Acquire a proton-decoupled ^{13}C spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **4-Amino-2,6-dinitrotoluene** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
- Place a portion of the powder into a pellet press.
- Apply pressure to form a transparent or translucent pellet.

Data Acquisition:

- Instrument: A Fourier-transform infrared (FTIR) spectrometer.
- Mode: Transmittance.
- Spectral Range: Typically 4000 - 400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Procedure: Place the KBr pellet in the sample holder of the spectrometer and acquire the spectrum. A background spectrum of the empty spectrometer should be recorded and subtracted from the sample spectrum.

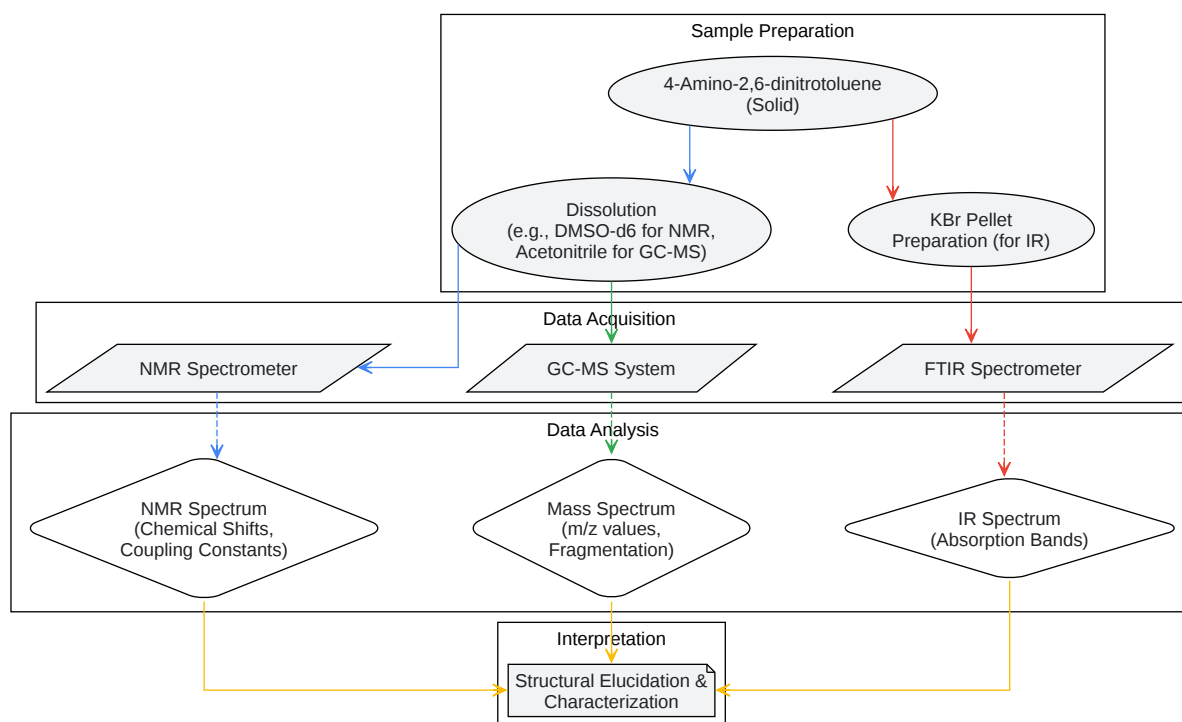
Mass Spectrometry (MS) Protocol

Gas Chromatography-Mass Spectrometry (GC-MS):

- Sample Preparation: Dissolve a small amount of **4-Amino-2,6-dinitrotoluene** in a suitable volatile solvent such as acetonitrile or a mixture of methanol and acetonitrile.
- Gas Chromatograph (GC) Conditions:
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
 - Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
 - Carrier Gas: Helium at a constant flow rate.
 - Temperature Program: An appropriate temperature gradient to ensure good separation from any impurities.
- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: A range that includes the expected molecular ion and fragment masses (e.g., m/z 40-300).

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for spectroscopic analysis.



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